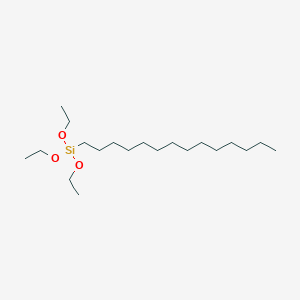
Tetradecyltriethoxysilane
Description
Tetradecyltriethoxysilane (C20H44O3Si) is an organosilicon compound characterized by a 14-carbon (tetradecyl) alkyl chain and three ethoxy (–OCH2CH3) groups bonded to a central silicon atom. This structure confers unique hydrophobic and self-assembling properties, making it valuable in surface modification, coatings, and polymer composites.
Properties
CAS No. |
16153-27-8 |
|---|---|
Molecular Formula |
C20H44O3Si |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
triethoxy(tetradecyl)silane |
InChI |
InChI=1S/C20H44O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-24(21-6-2,22-7-3)23-8-4/h5-20H2,1-4H3 |
InChI Key |
SVKDNKCAGJVMMY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC[Si](OCC)(OCC)OCC |
Canonical SMILES |
CCCCCCCCCCCCCC[Si](OCC)(OCC)OCC |
Other CAS No. |
16153-27-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Longer chains (e.g., cetyltrimethoxysilane’s C16) enhance surface coverage but reduce solubility in polar solvents .
Alkoxy Groups :
Ethoxy groups (–OCH2CH3) hydrolyze slower than methoxy (–OCH3) groups due to steric hindrance. This makes this compound more stable in humid environments compared to methoxy-substituted analogs like cetyltrimethoxysilane .Reactivity and Applications :
Methoxy-based silanes (e.g., cetyltrimethoxysilane) are preferred for rapid surface functionalization, while ethoxy variants like this compound are ideal for controlled, long-term hydrophobicity. Functionalized silanes (e.g., 3-methacryloxypropyltrimethoxysilane) enable covalent bonding with polymers, expanding their use in composites .
Research Findings and Industrial Relevance
- Hydrophobic Coatings :
Cetyltrimethoxysilane (C16) and this compound (C14) form durable water-repellent layers on metals and ceramics, with the latter offering better environmental stability . - Sol-Gel Processes: TEOS is widely used in glass coatings due to its low reactivity, whereas this compound is leveraged in hybrid organic-inorganic materials for controlled porosity .
- Toxicity Profiles: Limited data exist for this compound, but structural analogs like trimethoxysilane show higher acute toxicity (AEGL guidelines in ), emphasizing the need for cautious handling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


